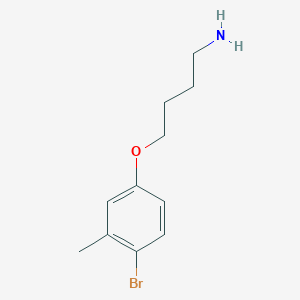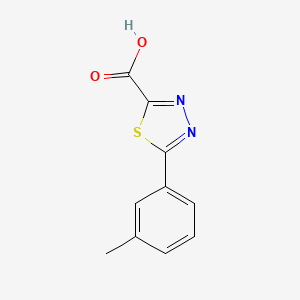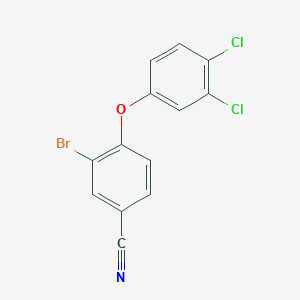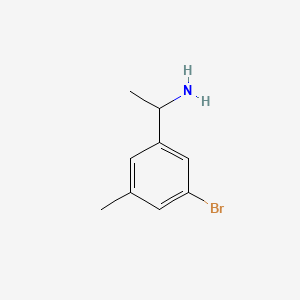![molecular formula C13H12ClNO2 B1407371 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride CAS No. 1824548-00-6](/img/structure/B1407371.png)
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride
Overview
Description
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is a chemical compound . It is often used in scientific research due to its diverse applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo diazepin-11-one derivatives were prepared .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzo[b,e][1,4]dioxepin ring . The molecular weight is 213.23, and the molecular formula is C13 H11 N O2 .Scientific Research Applications
Palladium-mediated Synthesis
Research by Beccalli et al. (2005) introduced a palladium-mediated approach for synthesizing dibenzo[b,e][1,4]diazepines and benzopyrido-analogues. This method utilizes an intramolecular amination process, showcasing a novel synthetic route toward these complex structures, which could be foundational for developing compounds with potential therapeutic applications (Beccalli, Broggini, Paladino, & Zoni, 2005).
Tandem Reduction-Lactamization
Bunce and Schammerhorn (2006) described efficient syntheses of dibenz[b,f][1,4]oxazepin-11(10H)-one and related compounds using a tandem reduction-lactamization sequence. These syntheses are notable for their high yields and the simplicity of the precursor steps, which could simplify the production of these heterocyclic compounds for further research or drug development (Bunce & Schammerhorn, 2006).
Photonic Biosensor Applications
Kalantzi et al. (2021) explored the synthesis of hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin for the development of selective single-standard DNA (ssDNA) aptamers. These aptamers are aimed at photonic biosensor applications, indicating the compound's potential in environmental monitoring and health implications related to dioxin exposure (Kalantzi et al., 2021).
Radical Addition/Cyclization for Bioactive Compounds
Yuan et al. (2022) developed a Fe(acac)2/TBHP-promoted radical cascade process for synthesizing potentially bioactive dibenzo[b,e][1,4]diazepine-11-carboxylates and dibenzo[b,e][1,4]diazepine-11-carboxamides. This methodology showcases a broad substrate scope and good functional group compatibility, highlighting the versatility of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride derivatives in medicinal chemistry research (Yuan et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride are reactive oxygen species, specifically hydroxyl radicals and superoxide . These radicals are highly reactive and can cause oxidative damage to cells and tissues. By targeting these radicals, this compound plays a crucial role in protecting the body from oxidative stress .
Mode of Action
This compound interacts with its targets by scavenging the hydroxyl radicals and superoxide. The compound follows the formal hydrogen transfer (FHT) mechanism and the sequential proton loss electron transfer (SPLET) mechanism . These mechanisms allow this compound to neutralize the reactive oxygen species, thereby preventing them from causing oxidative damage .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to oxidative stress. By scavenging the hydroxyl radicals and superoxide, the compound disrupts the pathways that lead to oxidative damage . This results in a decrease in oxidative stress, which can have downstream effects on various biological processes, including inflammation, aging, and cell death .
Pharmacokinetics
The compound’s effectiveness in scavenging reactive oxygen species suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in oxidative damage. By scavenging reactive oxygen species, the compound prevents these species from reacting with cellular components, such as lipids, proteins, and DNA . This can protect cells and tissues from oxidative damage, which can contribute to various health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s radical scavenging activity may be affected by the presence of other antioxidants or pro-oxidants in the environment . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
properties
IUPAC Name |
6H-benzo[b][1,4]benzodioxepin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11;/h1-7H,8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVKHBEHLVFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)



![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)



![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)

